molecular formula C15H15F2N B8351374 1,2-Bis(4-fluorophenyl)-2-propylamine

1,2-Bis(4-fluorophenyl)-2-propylamine

Cat. No.: B8351374
M. Wt: 247.28 g/mol
InChI Key: UIFBUJSZPWESFN-UHFFFAOYSA-N
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Description

1,2-Bis(4-fluorophenyl)-2-propylamine is a substituted propylamine derivative featuring two 4-fluorophenyl groups at the 1- and 2-positions of the propane backbone and an amine group at the 2-position. The amine group may facilitate hydrogen bonding, a critical factor in molecular recognition processes .

Properties

Molecular Formula

C15H15F2N

Molecular Weight

247.28 g/mol

IUPAC Name

1,2-bis(4-fluorophenyl)propan-2-amine

InChI

InChI=1S/C15H15F2N/c1-15(18,12-4-8-14(17)9-5-12)10-11-2-6-13(16)7-3-11/h2-9H,10,18H2,1H3

InChI Key

UIFBUJSZPWESFN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Di(4-chlorophenyl)-1-(4-fluorophenyl)

  • Structural Features : Contains one 4-fluorophenyl and two 4-chlorophenyl groups.
  • Biological Relevance : Mentioned in the context of antifungal research against Fusarium spp., suggesting that halogenated aryl groups may enhance antifungal activity .

R59949 (DGK Inhibitor)

  • Structural Features: A quinazolinone derivative with bis(4-fluorophenyl)methylene and piperidinyl groups.
  • Functional Role : Acts as a diacylglycerol kinase (DGK) inhibitor, highlighting the role of fluorinated aromatic systems in enzyme inhibition.
  • Key Contrast : The propylamine backbone in 1,2-Bis(4-fluorophenyl)-2-propylamine lacks the complex heterocyclic scaffold of R59949, which may limit its enzyme-targeting versatility .

1,3-Bis(4-bromophenyl)-2-propanone

  • Structural Features: Propanone core with 1,3-di(4-bromophenyl) substitution.
  • Physicochemical Properties : Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce hydrogen-bonding capacity but increase molecular weight and polarizability.

1,2-Bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene

  • Structural Features : Acenaphthene core with methoxy, hydroxy, and 4-fluorophenyl groups.
  • Crystal Packing : Exhibits intramolecular O–H⋯O hydrogen bonds and centrosymmetric dimer formation via C–H⋯O/F interactions.
  • Comparison : The absence of a rigid acenaphthene core and methoxy groups in 1,2-Bis(4-fluorophenyl)-2-propylamine likely results in less complex solid-state packing but greater conformational flexibility .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties Biological/Chemical Role References
1,2-Bis(4-fluorophenyl)-2-propylamine Propylamine 1,2-di(4-fluorophenyl), 2-amine Amine H-bonding, moderate lipophilicity Potential bioactivity
3,5-Di(4-ClPh)-1-(4-FPh) Not specified 1-(4-FPh), 3,5-di(4-ClPh) High lipophilicity, steric bulk Antifungal agent
R59949 Quinazolinone Bis(4-FPh)methylene, piperidinyl Enzyme-inhibitory scaffold DGK inhibitor
1,3-Bis(4-BrPh)-2-propanone Propanone 1,3-di(4-bromophenyl) High molecular weight, ketone reactivity Chemical reagent
1,2-Bis(4-FPh)-...-trimethoxyacenaphthene Acenaphthene 4-FPh, methoxy, hydroxy Rigid core, intramolecular H-bonding Structural/model compound

Key Findings and Insights

Substituent Effects : Fluorine’s electronegativity and small size optimize electronic effects without excessive steric hindrance, making 1,2-Bis(4-fluorophenyl)-2-propylamine a candidate for CNS-targeting drugs (inferred from amine analogs).

Structural Flexibility : Unlike rigid acenaphthene derivatives, the propylamine backbone allows conformational adaptability, which may broaden its interaction with biological targets.

Limitations : Direct pharmacological data are absent in the provided evidence; comparisons rely on structural analogs with varying substitution patterns and core functionalities.

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